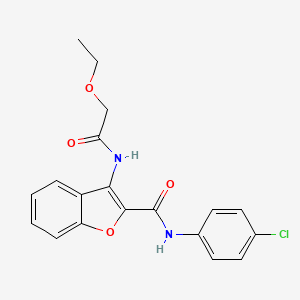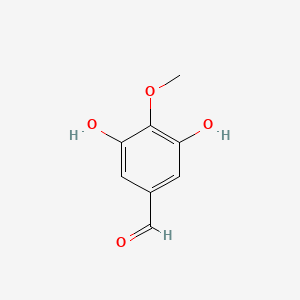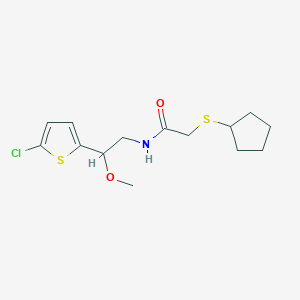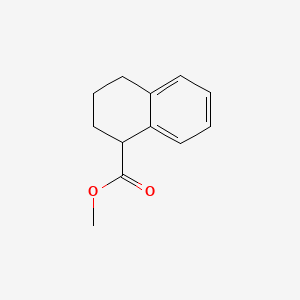![molecular formula C9H12O4 B2810361 Bicyclo[2.2.1]heptane-1,4-dicarboxylic acid CAS No. 15544-51-1](/img/structure/B2810361.png)
Bicyclo[2.2.1]heptane-1,4-dicarboxylic acid
Vue d'ensemble
Description
Bicyclo[2.2.1]heptane-1,4-dicarboxylic acid is a chemical compound with the molecular formula C9H12O4 and a molecular weight of 184.19 . It is available in powder form .
Synthesis Analysis
The synthesis of this compound involves an intermolecular Diels–Alder reaction using 5,5-disubstituted 1,4-bis(silyloxy)-1,3-cyclopentadienes . Another method involves an organocatalytic formal [4 + 2] cycloaddition reaction that allows rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12O4/c10-6(11)8-1-2-9(5-8,4-3-8)7(12)13/h1-5H2,(H,10,11)(H,12,13) and the InChI key is XTHLMMQPSUSPPS-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound has a molecular weight of 184.19 . It is a powder at room temperature . The predicted boiling point is 333.8±15.0 °C and the predicted density is 1.544±0.06 g/cm3 .Applications De Recherche Scientifique
Synthesis and Chemical Applications
Highly Effective Synthesis of Half-Esters Bicyclo[2.2.1]heptane-1,4-dicarboxylic acid is instrumental in the enantioselective synthesis of half-esters. The approach involves enantioselective fission of cyclic anhydrides, crucial for creating chiral building blocks for numerous natural products, maintaining high optical purity in the synthesis process (Ohtani et al., 1991).
Formation of Fully Alicyclic Polyimides Research has demonstrated the synthesis of fully alicyclic polyimides using this compound derivatives. These compounds exhibit beneficial properties, such as solubility in organic polar solvents and the ability to form free-standing polyimide films after curing, making them valuable in industrial applications (Matsumoto, 2001).
Role in Stereochemical Studies The compound also plays a role in stereochemical studies, providing insights into the behavior and characterization of stereoisomeric substances. Detailed mass spectrometric analysis has been utilized to understand the fragmentation patterns of substituted bicyclo[2.2.1]heptane derivatives, contributing to the field of analytical chemistry (Curcuruto et al., 1991).
Applications in Material Science and Engineering
Development of Chiral Synthons this compound derivatives have been utilized in microbiological asymmetric hydroxylation, producing chiral synthons for cyclopentanoids. This process involves various microorganisms and yields products with high enantiomeric purities, which are vital intermediates for important compounds like natural prostaglandins (Yamazaki & Maeda, 1985).
Enhancing Polymer Properties The compound is pivotal in enhancing polymer properties. For instance, it's been used to synthesize polyimides with a highly soluble polyalicyclic structure, offering desirable characteristics like transparency, toughness, and flexibility. These materials find extensive applications in various industrial sectors (Yamada et al., 1993).
Molecular Structure and Analysis
Understanding Molecular Structure this compound derivatives have also facilitated the understanding of molecular structures and behaviors. Studies involving X-ray analysis and electrochemical oxidation provide deep insights into the molecular structure and neighboring group participation in oxidation processes (Glass et al., 1990).
Safety and Hazards
Bicyclo[2.2.1]heptane-1,4-dicarboxylic acid is classified under GHS07. The hazard statements include H302, H315, H319, and H335. Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Propriétés
IUPAC Name |
bicyclo[2.2.1]heptane-1,4-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c10-6(11)8-1-2-9(5-8,4-3-8)7(12)13/h1-5H2,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHLMMQPSUSPPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C2)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15544-51-1 | |
| Record name | bicyclo[2.2.1]heptane-1,4-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl 4-(benzylsulfonyl)piperidine-1-carboxylate](/img/structure/B2810287.png)
![2-{[1-(6-tert-butylpyridazin-3-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2810289.png)



![N-[2-(4-Bromoindol-1-yl)ethyl]-2-chloroacetamide](/img/structure/B2810294.png)
![N-[(6-Pyrrolidin-1-ylpyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2810297.png)
![2-Phenyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]butan-1-one](/img/structure/B2810299.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2810300.png)